5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chloroacetyl group attached to the indole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the chloroacetylation of 1-methyl-1,3-dihydro-2H-indol-2-one. This can be achieved by reacting 1-methyl-1,3-dihydro-2H-indol-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of chloroacetyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error .
Chemical Reactions Analysis
Types of Reactions
5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted indole derivatives with various functional groups.
Oxidation: Oxidized indole derivatives with ketone or carboxylic acid functionalities.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This compound can also interact with DNA and RNA, potentially affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-(bromoacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
- 5-(iodoacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
- 5-(fluoroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Uniqueness
5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and chemical properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative is more commonly used due to its balanced reactivity and availability .
Properties
IUPAC Name |
5-(2-chloroacetyl)-1-methyl-3H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-13-9-3-2-7(10(14)6-12)4-8(9)5-11(13)15/h2-4H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFQHTVONYSCEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118306-97-1 |
Source
|
Record name | 5-(2-chloroacetyl)-1-methyl-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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